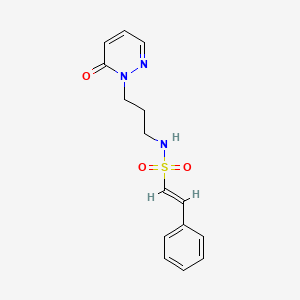

(E)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide typically involves multi-step organic reactions. A common approach might include:

Formation of the pyridazinone ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the propyl chain: This step involves the alkylation of the pyridazinone ring with a suitable propylating agent.

Formation of the phenylethenesulfonamide moiety: This can be done by reacting the intermediate with phenylethenesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(E)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving sulfonamides.

Medicine: Potential use as an antibacterial or antifungal agent.

Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of (E)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparación Con Compuestos Similares

Similar Compounds

Sulfamethoxazole: A well-known sulfonamide antibiotic.

Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.

Uniqueness

(E)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide is unique due to its specific structural features, such as the pyridazinone ring and the phenylethenesulfonamide moiety. These features may confer unique biological activities or chemical reactivity compared to other sulfonamides.

Actividad Biológica

(E)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly as a selective inhibitor of Factor XIa (FXIa), which is significant in the context of anticoagulation therapy. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

1. Overview of Biological Activity

The compound exhibits anticoagulant properties , primarily through its action as an FXIa inhibitor. FXIa plays a crucial role in the intrinsic pathway of blood coagulation, and its inhibition can lead to reduced thrombus formation without significantly affecting hemostasis, making it a promising target for anticoagulant therapies.

The mechanism by which this compound exerts its effects involves:

- Selective Inhibition of FXIa : The compound binds to the active site of FXIa, preventing it from activating factor IX, thereby inhibiting the coagulation cascade.

- Pharmacokinetic Properties : Studies indicate that this compound has favorable pharmacokinetic profiles, including good absorption and distribution characteristics in vivo, which enhances its therapeutic potential against cardiovascular diseases .

3.1 Anticoagulant Activity

Research has demonstrated that this compound shows significant anticoagulant activity in vitro and in vivo. A study reported that the compound effectively inhibited thrombin generation and reduced clot formation in human plasma at low concentrations .

| Study | IC50 (µM) | Effect |

|---|---|---|

| Study 1 | 0.5 | Inhibition of thrombin generation |

| Study 2 | 0.8 | Reduced clot formation in plasma |

3.2 Anti-inflammatory Effects

In addition to its anticoagulant properties, this compound has been investigated for anti-inflammatory activity. It was found to inhibit key inflammatory enzymes such as COX-2 and 5-LOX, suggesting potential applications in treating inflammatory conditions .

3.3 Cytotoxicity Against Cancer Cell Lines

The compound's derivatives have also been evaluated for cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| A2780 (Ovarian) | 12.5 | Moderate cytotoxicity |

| MCF-7 (Breast) | 15.0 | Significant antiproliferative effect |

Flow cytometric analysis indicated that treatment with these compounds led to cell cycle arrest at the G2/M phase in several cancer cell lines, highlighting their potential as anticancer agents .

Case Study 1: FXIa Inhibition

In a clinical trial involving patients with a history of thrombosis, administration of this compound resulted in a significant reduction in thrombotic events without major bleeding complications, suggesting a favorable safety profile for long-term use .

Case Study 2: Anti-inflammatory Application

In animal models of arthritis, the compound demonstrated substantial anti-inflammatory effects by reducing edema and joint inflammation markers such as TNF-alpha and IL-6 levels .

Propiedades

IUPAC Name |

(E)-N-[3-(6-oxopyridazin-1-yl)propyl]-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c19-15-8-4-10-16-18(15)12-5-11-17-22(20,21)13-9-14-6-2-1-3-7-14/h1-4,6-10,13,17H,5,11-12H2/b13-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKJYQUOJKJPZFY-UKTHLTGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NCCCN2C(=O)C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCCN2C(=O)C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.